molecular formula C8H12ClNO2S B1581868 4-Methylsulfonylbenzylamine hydrochloride CAS No. 98593-51-2

4-Methylsulfonylbenzylamine hydrochloride

货号: B1581868
CAS 编号: 98593-51-2
分子量: 221.71 g/mol
InChI 键: NRXMOYDZMKXKMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylsulfonylbenzylamine hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a benzylamine core and a methylsulfonyl group, makes it a versatile building block for constructing more complex molecules, particularly in the development of potential enzyme inhibitors . Scientific studies have utilized this compound as a precursor in the synthesis of benzimidazolium salts, which have shown significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and xanthine oxidase (XO) in research settings . These findings suggest its utility in early-stage research related to neurological disorders and conditions involving oxidative stress . The methylsulfonyl moiety can be critical for molecular interactions, such as hydrogen bonding and dipole-dipole forces, which can enhance the binding affinity of resulting compounds to biological targets . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(4-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXMOYDZMKXKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913175
Record name 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98593-51-2
Record name Benzenemethanamine, 4-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98593-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)benzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA59YMY4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Methylsulfonylbenzylamine Hydrochloride

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the reduction of a nitrogen-containing functional group or the transformation of a sulfonyl chloride derivative.

Synthesis from 4-Methylsulfonylbenzyl Azide (B81097)

A prominent method for the preparation of 4-Methylsulfonylbenzylamine involves the reduction of 4-Methylsulfonylbenzyl azide. This transformation is commonly achieved through catalytic hydrogenation. The azide precursor is subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netthieme-connect.deorganic-chemistry.org This process efficiently reduces the azide group to a primary amine. Subsequent treatment of the resulting 4-Methylsulfonylbenzylamine with hydrochloric acid affords the corresponding hydrochloride salt. The reduction of azides to amines is a widely utilized and reliable transformation in organic synthesis due to its high yield and chemoselectivity. organic-chemistry.org A variety of reducing agents can be employed for this conversion, including lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) under specific conditions. researchgate.net

Table 1: Reagents for the Reduction of Azides to Amines
Reagent/CatalystConditionsReference
H₂/Pd/CSolvent (e.g., EtOH, MeOH) researchgate.netthieme-connect.de
LiAlH₄Anhydrous solvent (e.g., THF, Et₂O) researchgate.net
NaBH₄Protic solvent or with additives researchgate.net
Tin(II) chlorideAcidic or neutral conditions-
Triphenylphosphine (Staudinger Reduction)Anhydrous solvent followed by hydrolysis researchgate.net

Alternative Pathways and Precursors (e.g., via 4-Toluenesulfonyl Chloride derived routes)

An alternative approach to synthesizing this compound can be envisioned starting from 4-toluenesulfonyl chloride. This route typically involves the initial formation of a sulfonamide, which can then be further elaborated. For instance, 4-toluenesulfonyl chloride can react with a suitable amine to form a sulfonamide. While not a direct route to 4-Methylsulfonylbenzylamine, this chemistry highlights the versatility of sulfonyl chlorides as precursors.

A more direct, albeit multistep, conceptual pathway could involve the conversion of 4-toluenesulfonyl chloride to 4-chloromethylphenyl methyl sulfone. A patented process describes the synthesis of phenyl methyl sulfone derivatives from substituted benzenesulfonyl chlorides, which involves reduction and subsequent methylation. orgsyn.org Following the formation of a suitable benzyl-substituted intermediate, amination followed by acidification would yield the target hydrochloride salt. For example, a process for preparing 4-(aminomethyl)piperidine (B1205859) derivatives involves reacting a primary amine with a sulfonate ester. google.com

Derivatization Strategies Utilizing this compound as a Building Block

The primary amine functionality of this compound makes it a valuable synthon for the construction of more elaborate molecular architectures.

Formation of Sulfonamide Derivatives

A common derivatization strategy involves the reaction of 4-Methylsulfonylbenzylamine with various sulfonyl chlorides to form sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry. nih.gov The general synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govnsf.gov For example, N-benzyl-4-methylbenzenesulfonamides can be prepared by treating 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.gov Similarly, 4-Methylsulfonylbenzylamine can act as the amine component in this reaction, reacting with a variety of arylsulfonyl chlorides to produce a library of N-(4-(methylsulfonyl)benzyl)sulfonamides.

Table 2: Examples of Sulfonamide Synthesis
AmineSulfonyl ChlorideProductReference
4-Methylbenzylaminep-Toluenesulfonyl chloride4-Methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov
Allylamine4-Methylbenzenesulfonyl chlorideN-allyl-4-methylbenzenesulfonamide nsf.gov
Phenylmethylamine4-Methylbenzenesulfonyl chloride4-Methyl-N-(phenylmethyl)benzenesulfonamide orgsyn.org

Synthesis of Pyrimidinylaminobenzamide Scaffolds

This compound can be incorporated into pyrimidinylaminobenzamide scaffolds, which are prevalent in various biologically active molecules. The synthesis of such structures often involves the coupling of a pyrimidine-containing carboxylic acid with an amine. For instance, a method for synthesizing N-(pyrimidin-2-yl)alkyl/arylamide derivatives involves reacting 2-aminopyrimidine (B69317) with a corresponding carboxylic acid in the presence of coupling agents like EDC.HCl and DMAP. researchgate.net

In a potential synthetic route, a benzoic acid derivative bearing a pyrimidinylamino moiety could be activated and then reacted with 4-Methylsulfonylbenzylamine to form the desired amide bond. Alternatively, a key intermediate, 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole, has been synthesized and used in the preparation of more complex structures. nih.gov The reactivity of 2-MeSO₂-4-chloropyrimidine with amines has been shown to be selective at the C-4 position, providing a direct route to introduce an amine substituent. wuxiapptec.com This allows for the strategic connection of the 4-methylsulfonylbenzylamine moiety to a pyrimidine (B1678525) ring system.

Preparation of Substituted Pyridones

Substituted pyridones are another class of heterocyclic compounds that can be synthesized using 4-Methylsulfonylbenzylamine as a key reactant. The Hantzsch pyridine (B92270) synthesis is a classic method for preparing dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.orgnih.gov This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an amine, typically ammonia (B1221849). By substituting ammonia with a primary amine like 4-Methylsulfonylbenzylamine, N-substituted pyridones can be accessed.

The general approach involves the reaction of an aldehyde, two equivalents of a β-ketoester, and 4-Methylsulfonylbenzylamine. The resulting dihydropyridine (B1217469) can be subsequently oxidized to the corresponding N-(4-(methylsulfonyl)benzyl)pyridone. Various methods for pyridone synthesis exist, including the condensation of β-ketoesters with enamines and subsequent cyclization. nih.govorganic-chemistry.org The primary amine of 4-Methylsulfonylbenzylamine can participate in these condensation reactions to form the pyridone ring.

Incorporation into Rifamycin (B1679328) Derivatives with Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antibiotics. Rifamycins are a critical class of anti-tubercular agents that function by inhibiting bacterial DNA-dependent RNA polymerase. drugs.com Modifications to the rifamycin structure are a key strategy for enhancing activity against resistant strains.

Recent research has focused on appending various aminoalkyl-aromatic tails to the C3 position of the rifamycin SV core to explore their impact on anti-mycobacterial activity. In a 2021 study, a series of novel C3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV were synthesized. nih.gov Among these, a derivative incorporating a para-methylsulfonylbenzylamine substituent was created and evaluated for its efficacy against rifampicin-resistant M. tuberculosis. nih.gov

The synthesis involved replacing the typical hydrazone unit of rifampicin (B610482) with an amino-alkyl linkage to connect the aromatic tail to the rifamycin naphthoquinone core. nih.gov The resulting derivative with the 4-methylsulfonylbenzylamine group demonstrated significant anti-tubercular activity. nih.gov Specifically, it showed a higher potency against the S522L mutated H37Rv strain of M. tuberculosis compared to the parent compound, rifampicin. nih.gov

Role in Drug Discovery and Development Research

Intermediate in Pharmaceutical Synthesis Programs

4-Methylsulfonylbenzylamine hydrochloride is commercially available as a chemical building block, positioning it as a key intermediate in various research-focused pharmaceutical synthesis programs. sigmaaldrich.comcalpaclab.comchemicalbook.com While its direct incorporation into a marketed drug is not prominently documented in publicly available literature, its role as a starting material or intermediate is evident in the synthesis of diverse bioactive molecules explored in drug discovery pipelines. Its primary amine group allows for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecular architectures.

The synthesis of potential therapeutic agents, such as kinase inhibitors, often involves the use of such benzylamine (B48309) derivatives. researchgate.netnih.govnih.goved.ac.uk The general synthetic utility of benzylamine and its derivatives is well-established in organic and medicinal chemistry, where they serve as masked sources of ammonia (B1221849) or as key components in the construction of heterocyclic systems.

Scaffold for Novel Drug Candidate Design

The 4-methylsulfonylbenzylamine moiety serves as a valuable scaffold in the design of novel drug candidates. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. A study focused on the synthesis of a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold demonstrated their potential as antitumor agents. These compounds exhibited significant cytotoxic effects against numerous cancer cell lines. This research highlights how the 4-methylsulfonylbenzene core can be a foundational element for developing new anticancer therapeutics.

The structural features of this scaffold, including the phenyl ring and the methylsulfonyl group, provide a basis for structure-activity relationship (SAR) studies. By systematically modifying the scaffold, researchers can investigate how different substituents influence the biological activity of the resulting compounds. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new drug candidates.

Impact of Amine Functionality on Drug-like Properties in Research

The primary amine functionality in this compound is a critical determinant of its utility in drug design, significantly influencing the drug-like properties of the molecules derived from it.

The basicity of the amine group, quantified by its pKa value, is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa determines the extent of ionization of the amine at a given pH. At physiological pH (around 7.4), a significant portion of the amine will be protonated, forming a positively charged ammonium (B1175870) ion. This ionization state influences several key pharmacokinetic properties:

Solubility: The protonated, charged form of the amine generally exhibits higher aqueous solubility, which can be advantageous for formulation and administration.

Permeability: The uncharged, free base form is typically more lipophilic and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier. Therefore, the pKa value dictates the balance between the soluble and permeable forms of a drug.

Metabolism and Clearance: The amine group can be a site for metabolic transformations, and its basicity can influence the rate and pathway of metabolism, thereby affecting the drug's half-life and clearance from the body.

Medicinal chemists often seek to "tune" the pKa of an amine to optimize these ADME properties for a desired therapeutic effect.

The amine functionality plays a pivotal role in the interaction of a drug molecule with its biological target, such as a protein or enzyme. These interactions are the basis of a drug's pharmacological activity.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor (in its protonated or unprotonated form) and a hydrogen bond acceptor (in its unprotonated form). Hydrogen bonds are highly directional and are critical for the specific recognition and binding of a drug to its target.

Electrostatic Interactions: In its protonated, positively charged state, the amine can form strong electrostatic interactions, often referred to as ionic bonds or salt bridges, with negatively charged residues (e.g., aspartate or glutamate) on the surface of a protein. These interactions can significantly contribute to the binding affinity of a drug.

π-Stacking: The phenyl ring of the benzylamine scaffold can engage in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. These non-covalent interactions, arising from the alignment of π-orbitals, can further stabilize the drug-target complex.

The combination of these interactions, facilitated by the amine functionality and the aromatic ring, allows for the design of potent and selective drug candidates.

Pharmacological and Biological Activity Studies of 4 Methylsulfonylbenzylamine Hydrochloride Derivatives

Evaluation of Specific Bioactivities

Derivatives of benzylamine (B48309) and benzenesulfonamide (B165840) have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The fusion protein Bcr-Abl, a tyrosine kinase, is a hallmark of chronic myeloid leukemia (CML). nih.gov While specific studies on 4-methylsulfonylbenzylamine derivatives as direct Bcr-Abl inhibitors are not prevalent, related structures have been explored. For instance, the development of ATP-competitive inhibitors that can overcome resistance to existing drugs like imatinib (B729) is a key research area. nih.govnih.gov Compounds such as AP23464, an ATP-based inhibitor, have shown potent activity against wild-type and various imatinib-resistant Bcr-Abl mutants, with an IC50 of 14 nM against Bcr-Abl-transduced cells. nih.govnih.gov The general scaffold of many kinase inhibitors includes aromatic and heterocyclic rings, and the benzylamine moiety can be a key component in achieving high affinity.

Furthermore, allosteric inhibitors of c-Abl, such as GNF-2 and asciminib, which bind to the myristate binding site, have demonstrated anti-myeloma effects by inducing the unfolded protein response. This highlights that targeting c-Abl through different mechanisms can be a valid therapeutic strategy. The structure of asciminib, a potent allosteric inhibitor, underscores the complexity of molecular scaffolds that can achieve high-affinity binding. The exploration of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of other signaling proteins further supports the utility of the N-benzyl group in designing enzyme inhibitors.

Human neutrophil elastase (hNE) is a serine protease implicated in inflammatory lung diseases. The inhibition of hNE is a therapeutic strategy for conditions like Acute Respiratory Distress Syndrome (ARDS). Research into benzenesulfonic acid derivatives has identified compounds with moderate inhibitory activity against hNE.

In a study focused on developing hNE inhibitors, a series of benzenesulfonic acid derivatives were synthesized and evaluated. The most active compound in the amide series, compound 4f , exhibited an IC50 value of 35.2 μM. This suggests that the benzenesulfonyl scaffold can serve as a starting point for developing hNE inhibitors.

CompoundTargetIC50 (μM)Reference
4f (amide derivative)Human Neutrophil Elastase (hNE)35.2

This table presents the inhibitory activity of a representative benzenesulfonic acid derivative against human neutrophil elastase.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters, making it a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease. Derivatives of 4-Methylsulfonylbenzylamine have shown promise as MAO-B inhibitors.

A study on benzenesulfonamide derivatives identified 4-(2-Methyloxazol-4-yl)benzenesulfonamide as a selective inhibitor of MAO-B. This compound demonstrated an IC50 value of 3.47 μM against MAO-B, while being significantly less potent against the MAO-A isoform (IC50 = 43.3 μM). In another study, a series of 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives were synthesized, with compound 1 ((4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride) showing very high potency against MAO-B with an IC50 of 0.009 µM.

CompoundTargetIC50 (μM)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3
Compound 1 MAO-B0.009

This table displays the inhibitory concentrations of benzenesulfonamide and benzylamine derivatives against MAO-A and MAO-B.

The search for new anti-tubercular agents is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Sulfonyl-containing compounds have been explored for their potential in this area.

A study on sulfonyl hydrazones and 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives revealed significant anti-mycobacterial activity. Several of these compounds exhibited minimum inhibitory concentrations (MIC) comparable to the first-line anti-TB drug isoniazid. For instance, the sulfonyl hydrazones 5g and 5k had MICs of 0.0763 µM and 0.0716 µM, respectively, against the H37Rv strain of M. tuberculosis. Another study investigated N-((4-sulfamoylphenyl)carbamothioyl) amides as inhibitors of mycobacterial carbonic anhydrases, which are essential for the pathogen's survival. These compounds showed inhibitory action against MtCA1, with KIs ranging from nanomolar to micromolar concentrations.

CompoundTarget Strain/EnzymeMIC (μM)KI (nM)Reference
Sulfonyl hydrazone 5g M. tuberculosis H37Rv0.0763-
Sulfonyl hydrazone 5k M. tuberculosis H37Rv0.0716-
N-((4-sulfamoylphenyl)carbamothioyl) amidesMtCA1-95.2 - 6669

This table presents the anti-tubercular activity of sulfonyl-containing derivatives.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a well-established zinc-binding group for CA inhibitors. Derivatives of benzenesulfonamide have been extensively studied for their inhibitory effects on various human CA (hCA) isoforms.

One study reported a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective inhibitors of the brain-associated hCA VII isoform, which is implicated in neuropathic pain. Several of these derivatives, including 7c , 7h , 7m , and 7o , showed subnanomolar to nanomolar inhibition constants (KI) against hCA VII and exhibited good selectivity over the off-target isoforms hCA I and hCA II. Another investigation into N-((4-sulfamoylphenyl)carbamothioyl) amides also demonstrated potent inhibition of various hCA isoforms.

Compound SeriesTarget IsoformKI Range (nM)Reference
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides (7c, 7h, 7m, 7o )hCA VIISubnanomolar to nanomolar
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I, II, VIINanomolar to micromolar

This table summarizes the inhibitory activity of benzenesulfonamide derivatives against human carbonic anhydrase isoforms.

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of 4-Methylsulfonylbenzylamine hydrochloride derivatives and their biological activity has been a subject of investigation across the various bioactivities.

For MAO-B inhibition , SAR studies have shown that for 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives, the presence of a linker between biaryl units is important for activity. Furthermore, amine and trifluoromethyl substitutions at the para position of the benzyl (B1604629) ring were found to be more favorable for potent inhibition than substitutions at the ortho or meta positions.

In the context of anti-tubercular activity , for 4-methyl-7-substituted coumarin (B35378) hybrids, the presence of electron-withdrawing substituents was found to enhance anti-tubercular effects. For sulfonyl hydrazone derivatives, variations in the substituents on the sulfonyl hydrazone moiety led to improved activity, with some derivatives showing potency comparable to isoniazid.

Regarding carbonic anhydrase inhibition , SAR studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides revealed that while most derivatives did not significantly inhibit hCA I, they were potent inhibitors of hCA II and hCA VII. The selectivity towards hCA VII over the off-target isoforms was a key finding for several compounds in this series. For N-((4-sulfamoylphenyl)carbamothioyl) amides, the nature of the acyl group attached to the thiourea (B124793) linker significantly influenced the inhibitory potency and selectivity against different human and mycobacterial CA isoforms.

In the development of neutrophil elastase inhibitors from benzenesulfonic acid derivatives, it was observed that an amide linkage was generally more favorable than a urea (B33335) linkage. The presence of an amide-(4-biphenyl) moiety in compound 4f was highlighted as a key feature for its inhibitory activity.

These SAR studies provide valuable insights for the rational design of more potent and selective inhibitors based on the 4-Methylsulfonylbenzylamine scaffold for various therapeutic targets.

Impact of Substituents on Biological Potency

The biological activity of 4-methylsulfonylbenzylamine derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies on related compound series have demonstrated that even minor chemical alterations can lead to substantial changes in potency.

For instance, in a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which share a sulfonylphenyl moiety, the addition of a benzoylamino group was found to significantly increase their inhibitory activity against aldose reductase compared to the parent N-(phenylsulfonyl)amino acids nih.gov. This suggests that extending the molecule with specific functional groups can enhance its interaction with the target enzyme.

In another study focusing on primary amino acid derivatives, substitutions at the 4'-position of the N'-benzylamide were shown to modulate anticonvulsant activity. The introduction of electron-withdrawing groups generally retained or improved activity, while electron-donating groups led to a decrease in potency nih.gov. Specifically, the addition of a 3-fluorobenzyloxy or 3-fluorophenoxymethyl group at this position resulted in a notable increase in anticonvulsant effects nih.gov.

Furthermore, research on a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors revealed that the length of an aliphatic chain substituent influenced potency nih.gov. For example, a heptyl-substituted derivative was found to be a significantly more potent inhibitor of carbonic anhydrase II than the corresponding methyl-substituted analog nih.gov.

The table below summarizes the impact of different substituents on the biological potency of related benzylamine and sulfonyl-containing derivatives.

Compound Series Substituent Modification Impact on Biological Potency Target
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acidsAddition of a benzoylamino groupIncreased inhibitory activity nih.gov.Aldose reductase
(R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives4'-N'-benzylamide substitution with electron-withdrawing groupsRetained or improved anticonvulsant activity nih.gov.Not specified
(R)-N'-benzyl 2-amino-3-methylbutanamide derivatives4'-N'-benzylamide substitution with electron-donating groupsLoss of anticonvulsant activity nih.gov.Not specified
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioatesIncreasing length of aliphatic chain (e.g., heptyl vs. methyl)Increased inhibitory potency nih.gov.Carbonic Anhydrase II

Structural Determinants of Selectivity

The selectivity of 4-methylsulfonylbenzylamine derivatives for their biological targets is a critical aspect of their pharmacological profile, and it is largely dictated by their three-dimensional structure and the specific interactions they form with the target molecule.

Studies on 4-methylsulfonylphenyl derivatives as cyclooxygenase (COX) inhibitors have highlighted the importance of the methylsulfonylphenyl group for achieving selectivity for COX-2 over COX-1. This selectivity is attributed to the ability of the methylsulfonyl group to fit into a specific side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.

In the case of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid inhibitors of aldose reductase, while these compounds showed significantly increased potency, they did not exhibit significant inhibition of the structurally related enzyme aldehyde reductase nih.gov. This indicates that the specific combination of the sulfonylphenyl core and the appended amino acid and benzoylamino groups creates a molecule with a high degree of specificity for its target.

Research on a series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates demonstrated varying inhibitory profiles against different isoforms of carbonic anhydrase (CA) nih.gov. For example, many of the synthesized compounds showed strong inhibitory activity against hCA I, with some being more potent than the standard inhibitor acetazolamide (B1664987) nih.gov. In contrast, their potency against other isoforms like hCA II and hCA VII varied depending on the specific substitutions, with some derivatives showing better inhibition than acetazolamide and others being less effective nih.gov. This isoform-specific inhibition underscores how subtle structural changes can fine-tune the selectivity of these compounds. The electronic effects of substituents on the benzyl ring of benzyl-substituted carbamimidothioates were found to be a significant factor in their inhibitory activity against the bacterial β-CA isoform StCA1 nih.gov.

The following table illustrates the structural features that contribute to the selectivity of related compound series.

Compound Series Structural Feature Selectivity Profile
4-Methylsulfonylphenyl derivativesMethylsulfonylphenyl groupPreferential inhibition of COX-2 over COX-1
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acidsOverall molecular conformationSelective for aldose reductase over aldehyde reductase nih.gov.
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioatesNature of alkyl/benzyl substituents and their electronic propertiesIsoform-specific inhibition of carbonic anhydrases (hCA I, II, VII, and bacterial β-CAs) nih.gov.

Mechanisms of Action at the Molecular Level

The molecular mechanisms of action for derivatives of 4-methylsulfonylbenzylamine are diverse and depend on the specific structural class and biological target. For derivatives that act as enzyme inhibitors, their mechanism often involves direct interaction with the enzyme's active site.

For instance, the inhibitory action of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids on aldose reductase is believed to occur through interactions with multiple sites on the enzyme nih.gov. This suggests a complex binding mode that contributes to their high inhibitory potency nih.gov.

In the context of antibacterial sulfonamides, the general mechanism involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid, these compounds block the production of a vital nutrient for bacterial growth ijcce.ac.ir. While not directly a 4-methylsulfonylbenzylamine derivative, this principle of competitive inhibition is relevant to sulfonamide-containing compounds.

The parent compound, benzylamine, has been shown to act as a monoamine oxidase inhibitor (MAOI) drugbank.com. This enzyme is responsible for the degradation of neurotransmitters. Inhibition of monoamine oxidase leads to an increase in the levels of these neurotransmitters in the brain. A derivative, 4-methylbenzylamine, has been found to stimulate food consumption by acting on Shaker-like Kv1.1 potassium channels in the brain nih.gov. This suggests that even simple benzylamine derivatives can have specific molecular targets within the central nervous system.

The table below lists the proposed molecular mechanisms of action for related compound classes.

Compound Class Proposed Molecular Mechanism of Action Biological Effect
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acidsInteraction with multiple sites on aldose reductase nih.gov.Enzyme inhibition
Sulfonamides (general)Competitive inhibition of dihydropteroate synthase ijcce.ac.ir.Antibacterial activity
BenzylamineInhibition of monoamine oxidase drugbank.com.Modulation of neurotransmitter levels
4-MethylbenzylamineAction on brain Shaker-like Kv1.1 potassium channels nih.gov.Stimulation of food consumption

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand, such as 4-Methylsulfonylbenzylamine hydrochloride, to the active site of a biological target, typically a protein or enzyme. nih.govyoutube.com The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and using a scoring function to estimate the strength of the interaction. youtube.comyoutube.com

In a hypothetical molecular docking study of this compound, the molecule would be docked into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, if investigating its potential as an inhibitor of a specific enzyme, the crystal structure of that enzyme would be used. The interactions between the ligand and the amino acid residues of the protein would be analyzed. Key interactions would likely involve the sulfonyl group, which can act as a hydrogen bond acceptor, and the protonated amine of the benzylamine (B48309) group, which can act as a hydrogen bond donor. The phenyl ring can also participate in hydrophobic or pi-stacking interactions.

The results of such a simulation would provide insights into the binding affinity, typically expressed as a binding energy or docking score, and the specific interactions that stabilize the ligand-protein complex. This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger predicted binding affinity.
Hydrogen Bonds 3Number of predicted hydrogen bonds between the ligand and protein residues.
Interacting Residues Asp129, Ser214, Phe290Amino acid residues in the binding pocket predicted to interact with the ligand.
RMSD (Å) 1.2Root Mean Square Deviation, indicating the similarity of the docked pose to a known binding mode.

This table is illustrative and presents hypothetical data that would be generated from a molecular docking study.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.comresearchgate.net It is a powerful tool for calculating various molecular properties, such as molecular orbital energies, electron density distribution, and reactivity descriptors. mdpi.comnih.govacs.org These calculations can provide a deep understanding of the intrinsic properties of a molecule like this compound, which are crucial for its behavior in biological systems.

For this compound, DFT calculations would be employed to determine its optimized geometry and to analyze its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface could be calculated to visualize the charge distribution and identify the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The sulfonyl group's oxygen atoms are expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The amine group would be a region of positive potential. These insights are critical for understanding intermolecular interactions and potential metabolic transformations.

Table 2: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO Energy (eV) -7.2Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (eV) -1.5Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV) 5.7Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye) 4.8Measure of the overall polarity of the molecule.

This table is illustrative and presents hypothetical data that would be generated from DFT calculations.

Conformational Analysis and Ligand Design Principles in Drug Discovery

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is essential for drug design. The bioactive conformation, i.e., the conformation the molecule adopts when it binds to its biological target, may not be its lowest energy conformation in solution.

Computational methods can be used to explore the potential energy surface of this compound and identify its stable conformers. This involves systematically rotating the rotatable bonds, such as the bond between the phenyl ring and the methylene (B1212753) group, and the bond between the methylene group and the nitrogen atom, and calculating the energy of each resulting conformation.

The insights gained from conformational analysis are fundamental to ligand design. By understanding the low-energy conformations and the energy barriers between them, medicinal chemists can design new molecules with improved properties. For example, rigidifying a molecule in its bioactive conformation can lead to an increase in binding affinity by reducing the entropic penalty of binding. The presence of the sulfonyl group and the benzylamine moiety in this compound provides multiple points for modification to explore the structure-activity relationship (SAR) and to optimize its pharmacokinetic profile. wikipedia.org

Table 3: Torsional Angle Preferences in this compound

Torsional AngleLow-Energy Conformations (degrees)Description
C(ar)-C(ar)-C(meth)-N ~60, 180, -60Rotation around the bond connecting the phenyl ring to the methylene carbon.
C(ar)-C(meth)-N-H 60, 180, -60Rotation around the bond connecting the methylene carbon to the nitrogen atom.

This table is illustrative and presents hypothetical data that would be generated from a conformational analysis study.

Advanced Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are instrumental in providing a detailed atomic-level view of 4-Methylsulfonylbenzylamine hydrochloride.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 400 MHz instrument using deuterated methanol (B129727) (CD₃OD) as the solvent. The resulting chemical shifts (δ) are reported in parts per million (ppm) and reveal distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, influenced by the electron-withdrawing sulfonyl group and the electron-donating aminomethyl group. A research article reported the aromatic protons as a multiplet in the range of 8.11–8.03 ppm and 7.80–7.72 ppm. The benzylic protons of the -CH₂- group adjacent to the nitrogen atom present as a singlet at approximately 4.29 ppm. The protons of the methyl group (-CH₃) attached to the sulfonyl group also give a characteristic singlet, observed at around 3.17 ppm.

¹H NMR Spectral Data for this compound
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)8.11–8.03Multiplet2H
Aromatic (Ar-H)7.80–7.72Multiplet2H
Benzylic (-CH₂NH₃⁺)4.29Singlet2H
Methyl (-SO₂CH₃)3.17Singlet3H

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectral Data for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-SO₂)~140-145
Aromatic (C-CH₂NH₃⁺)~130-135
Aromatic (CH)~128-130
Aromatic (CH)~125-128
Benzylic (-CH₂NH₃⁺)~42-45
Methyl (-SO₂CH₃)~43-45

Mass Spectrometry (MS) in Compound Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.

In an ESI-MS experiment, the compound is typically introduced into the mass spectrometer in solution. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. For 4-Methylsulfonylbenzylamine, the neutral form has a molecular weight of 185.24 g/mol . Therefore, the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 186.25.

Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure. In an MS/MS experiment, the parent ion (e.g., m/z 186.25) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. Common fragmentation pathways for benzylamine (B48309) derivatives include the loss of the amine group and cleavage of the benzylic bond. The specific fragmentation pattern of this compound would be a unique fingerprint for its structural confirmation. While detailed fragmentation studies on this specific compound are not widely published, analysis of related structures suggests potential fragmentation patterns. nih.govnih.gov

Expected ESI-MS Data for 4-Methylsulfonylbenzylamine
IonExpected m/zDescription
[M+H]⁺186.25Protonated molecule
[M-NH₃+H]⁺169.22Loss of ammonia (B1221849)
[C₇H₇SO₂]⁺155.02Benzylsulfonyl cation

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds and for their isolation in a research setting.

For a compound like this compound, a reversed-phase HPLC method would be suitable. sielc.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid or formic acid to ensure the amine is protonated and interacts appropriately with the stationary phase. sielc.com

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, typically a UV detector set at a wavelength where the compound absorbs strongly (e.g., around 210 nm or 254 nm). sielc.com A pure compound should ideally show a single sharp peak in the chromatogram. The presence of other peaks indicates impurities, and the area of these peaks relative to the main peak can be used to quantify the purity level. The retention time, the time it takes for the compound to travel through the column, is a characteristic property of the compound under specific chromatographic conditions and can be used for identification purposes when compared to a reference standard. Method validation, including assessing linearity, precision, and accuracy, is crucial for ensuring the reliability of the purity determination. nih.gov

Patent Landscape and Intellectual Property in Chemical Synthesis

Key Patents Referencing 4-Methylsulfonylbenzylamine Hydrochloride as an Intermediate

While this compound itself may not always be the explicitly named starting material in patent literature, its core structure is integral to the synthesis of various active pharmaceutical ingredients (APIs). Patents often protect the novel synthetic pathways that utilize key intermediates derived from or structurally related to this compound. A prime example is in the synthesis of the antiarrhythmic drug, Sotalol hydrochloride.

One notable patent, CN102329254B, discloses a method for preparing Sotalol hydrochloride. google.com This process, while starting from simpler precursors like aniline (B41778) and methanesulfonyl chloride, proceeds through key intermediates that are derivatives of the 4-methylsulfonylbenzylamine core. google.com The patent outlines a synthetic route that involves the formation of N-phenylmethanesulfonamide, which is subsequently acylated and aminated to build the final Sotalol molecule. google.com This method is presented as an improvement over previous routes, offering advantages such as lower cost, shorter reaction steps, and higher yields, making it suitable for industrial production. google.com

The relevance of such intermediates is further underscored in patents for the final drug product. For instance, patents for Sotalol oral solutions, such as US10206895B2 and US11013703B2, specify limits for impurities that are structurally related to the synthetic precursors. google.comgoogle.com These include compounds like R,S N[(4-[[(1-methylethyl)amino]acetyl]phenyl]methanesulfonamide monohydrochloride (Sotalol Related Compound A) and R,S N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride (Sotalol Related Compound C). google.comjustia.com The inclusion of these related substances in the patent highlights the importance of controlling the formation of byproducts from key intermediates throughout the manufacturing process.

Below is a data table detailing a key patent involving an intermediate structurally related to this compound.

Patent IDTitleKey Intermediates/Related CompoundsPatented Innovation/SignificanceFinal Product
CN102329254BMethod for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine (B48309) hydrochlorideN-phenylmethanesulfonamide; N-[4-[2-chloroacetyl]phenyl]methanesulfonamide; N-[4-[2-(1-methylethyl)amido]ethanoyl] Toluidrin hydrochlorideProvides a novel, efficient, and industrially applicable synthetic route with high yields and simple operations. google.comSotalol hydrochloride
US10206895B2Sotalol compositions and uses of the sameSotalol Related Compound A (R,S N[(4-[[(1-methylethyl)amino]acetyl]phenyl]methanesulfonamide monohydrochloride); Sotalol Related Compound C (R,S N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride)Patents stable oral solutions of Sotalol and defines acceptable limits for impurities, which are structurally related to the synthetic intermediates. google.comjustia.comSotalol hydrochloride Oral Solution

Patenting Strategies for Derivatives and Applications in Pharmaceutical Development

Pharmaceutical companies employ a range of sophisticated patenting strategies to protect their investments and maximize the commercial lifespan of a drug. drugpatentwatch.com For a new chemical entity derived from an intermediate like this compound, these strategies extend far beyond the initial patent on the active molecule itself. This practice, often termed "evergreening" or "lifecycle management," involves filing secondary patents on various innovations related to the drug. drugpatentwatch.com

These strategies are crucial for building a robust patent portfolio, often called a "patent wall," which creates multiple layers of protection against generic competition. nih.gov Key strategies include:

Patenting New Formulations: Innovator companies can patent new formulations of a drug that offer advantages over the original, such as extended-release versions that reduce dosing frequency. dyoung.com This requires demonstrating novelty and an inventive step, like improved patient compliance or a better stability profile. dyoung.com

Patenting Polymorphs: A compound can exist in different crystalline forms, or polymorphs, which may have different physical properties. mathys-squire.com A patent on a new, more stable, or more bioavailable polymorph can be extremely valuable and can postpone competition. dyoung.com

Second Medical Use Patents: Discovering a new therapeutic use for an existing drug can be patented. dyoung.com These "use patents" can provide significant market exclusivity for the new indication. dyoung.com

Patenting Combinations: A new patent can be secured for a combination of the existing drug with another active ingredient. drugpatentwatch.com This can create a new therapeutic option with its own period of exclusivity.

Patenting Manufacturing Processes and Intermediates: Patenting the entire synthetic process, including novel intermediates and specific reaction conditions, provides a different layer of protection. researchgate.net Competitors would need to develop a non-infringing synthetic route, which can be a significant hurdle. researchgate.net

Patenting Derivatives and Isomers: Companies often patent stereoisomers (enantiomers or diastereomers) of the lead compound. drugpatentwatch.com An isolated isomer may offer a better efficacy or safety profile, warranting its own patent protection.

The following table summarizes these common patenting strategies.

StrategyDescriptionExample of Application
New FormulationsCreating and patenting new delivery systems for the drug, such as extended-release tablets, transdermal patches, or stable oral solutions. dyoung.comAn extended-release tablet of a Sotalol derivative that is taken once daily instead of multiple times.
PolymorphsIdentifying and patenting a specific crystalline form of the drug substance that has advantageous properties like improved stability or solubility. mathys-squire.comA patent on a specific polymorph of a new drug that is less hygroscopic and easier to formulate.
New IndicationsPatenting a new therapeutic use for a previously known compound. drugpatentwatch.comDiscovering that a compound initially developed for hypertension is also effective in treating a neurological disorder.
Combination DrugsCombining the patented molecule with one or more other active ingredients to create a new fixed-dose combination product. drugpatentwatch.comA single pill containing a this compound derivative and a diuretic for enhanced blood pressure control.
Process & Intermediate PatentsPatenting the specific, novel, and non-obvious method used to synthesize the drug, including any unique intermediates. researchgate.netA patent covering a more efficient, higher-yield synthesis of a drug that uses a novel catalyst or solvent system.
Isomers/EnantiomersIsolating and patenting a single enantiomer of a racemic drug that provides the therapeutic effect with fewer side effects. drugpatentwatch.comPatenting the (S)-enantiomer of a drug after discovering it is responsible for all the therapeutic activity of the racemic mixture.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Therapeutics Utilizing Benzylamine (B48309) Scaffolds

The benzylamine scaffold, a core component of 4-Methylsulfonylbenzylamine hydrochloride, is a privileged structure in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. nih.gov Researchers are actively engineering protein scaffolds to create novel binding functions, yielding versatile reagents for targets of biomedical relevance. nih.gov This has led to the development of next-generation therapeutics with enhanced specificity and efficacy. nih.gov

The versatility of the benzylamine structure allows for its incorporation into diverse and complex molecular architectures. For instance, novel N-benzylbenzamides have been developed as dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ, demonstrating the scaffold's utility in creating multi-target agents. acs.org Similarly, substituted aryl benzylamines have been designed as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, highlighting their potential in developing therapeutics for conditions such as prostate cancer. nih.gov The development of three-dimensional (3D) scaffolds for chemotherapeutic delivery represents another promising frontier; these platforms can provide sustained and controlled release of drugs, potentially improving treatment outcomes in cancer therapy. nih.gov Research into bioactive compounds containing benzylamines continues to uncover new therapeutic possibilities, with recent studies focusing on their antimycotic properties and applications in treating osteoporosis. nih.govacs.org These broad efforts in scaffold engineering and functionalization underscore the potential for developing advanced therapeutics based on specific derivatives like this compound. researchgate.netresearchgate.net

Table 1: Examples of Therapeutic Outcomes for Next-Generation 3D Scaffolds
Scaffold PolymersDrug(s)Cancer TypeKey OutcomeReference
LMW Chitosan and β-glycerophosphateDoxorubicinHepatomaConsistent drug delivery to tumor tissue with less toxicity to normal tissues. nih.gov
Hyaluronic acid, Pluronic L121, and F127Doxorubicin and DocetaxelColorectal carcinomaTumor inhibition and reduced chemoresistance. nih.gov
Polylactic-co-glycolic acid and polyethylene (B3416737) glycolPLK1shRNA and DoxorubicinOsteosarcomaComplete inhibition of cancer within 2 weeks with no systemic toxicity. nih.gov
Poly(lactide-co-glycolide) and chitosanPaclitaxelMammary cancerA single dose was equivalent to four IP injections, suppressing 63% of tumors. nih.gov

Exploration of New Biological Targets and Disease Areas for Amine-Based Compounds

Amine-containing compounds are fundamental to neurobiology and pharmacology, acting on a wide array of targets within the central nervous system. nih.govlibretexts.org The biogenic amines, including neurotransmitters like dopamine (B1211576) and serotonin, are crucial for everything from homeostatic functions to cognitive processes such as attention. nih.gov Consequently, drugs that modulate the synthesis, receptor binding, or breakdown of these amines are cornerstones of modern pharmacology, used to treat depression, anxiety, and other psychiatric disorders. nih.gov

Emerging research continues to identify new roles for amine compounds. Trace amines, which are structurally similar to classical monoamine neurotransmitters, have been implicated in a diverse range of human pathologies, from schizophrenia to migraine. nih.gov The discovery of a family of receptors that show selectivity for these trace amines has opened new avenues for developing novel therapeutics. nih.gov These receptors may help maintain the neuronal activity of other monoamine neurotransmitters within physiological limits, making them ideal targets for new treatments. nih.gov

Beyond neurological disorders, amine-based compounds are being investigated for a variety of other diseases. Amine analogs of existing drugs, such as sulindac, have shown significant anticancer activity in colon, prostate, and breast cancer cell lines. nih.gov Platinum complexes containing amines have also demonstrated excellent antitumor activity against leukemia cells. nih.gov The differential toxicity of amines—their ability to induce more DNA damage in cancerous cells than in normal cells—is a key principle behind their use as both anticancer agents and, paradoxically, their potential carcinogenicity. researchgate.net Furthermore, metabolomic studies have identified changes in primary amine levels, such as glutathione, in relation to the progression of diseases like prostate cancer, suggesting new diagnostic and therapeutic targets. mdpi.com

Green Chemistry and Sustainable Synthesis of Amines in Research

The chemical industry is increasingly focused on developing sustainable and environmentally friendly methods for synthesizing essential compounds like amines. rsc.orgrsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy and produce significant waste. rsc.org In contrast, green chemistry approaches aim to maximize efficiency and minimize environmental impact. acs.org

One of the most promising green strategies is the "hydrogen borrowing" (or "hydrogen auto-transfer") methodology, which uses widely available and inexpensive alcohols to alkylate amines, producing only water as a byproduct. rsc.org This atom-economic process is considered a prime example of green chemistry. rsc.org Biocatalysis offers another powerful tool for the sustainable synthesis of amines. mdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases can produce chiral amines with high stereocontrol, providing a greener alternative to transition metal-catalyzed routes. mdpi.comnih.gov These biocatalytic methods are not only more efficient but can also be safer and less costly, particularly for producing pharmaceuticals. mdpi.com

Researchers are exploring various biocatalytic cascades to synthesize primary, secondary, and tertiary amines from renewable resources. rsc.orgacs.org For example, one-pot systems combining a reductive aminase with an alcohol oxidase or a carboxylic acid reductase have been developed for the N-alkylation of amines using alcohols or carboxylic acids as the alkylating agents. acs.org These enzymatic methods avoid the harsh conditions and overalkylation issues associated with traditional chemical protocols. acs.org The development of catalysts, such as amorphous cobalt particles or platinum nanowires, also enables simple, highly selective, and eco-friendly reductive amination processes under mild conditions. fao.orgorganic-chemistry.org Assessing the "greenness" of these new synthetic routes is facilitated by tools like the CHEM21 green metrics toolkit, which helps researchers evaluate the environmental footprint of their chemical transformations. rsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of potential drug candidates and optimizing their properties. researchgate.netnih.govresearchgate.net These computational tools can analyze vast and complex datasets to identify hidden patterns, predict biological activities, and even generate novel molecular structures. nih.gov For amine-based compounds, AI and ML are being applied to predict everything from metabolic pathways to therapeutic efficacy.

Machine learning models are increasingly used to screen for the biotransformation of amine pollutants and to predict their biological activity. mdpi.comacs.org For example, classifiers have been developed to predict the N-dealkylation of amines, a key metabolic pathway, with high accuracy. mdpi.com Such models can provide high-throughput screening of amine pollutants and potential drug candidates. mdpi.com ML algorithms like random forest and gradient boosting have proven effective in predicting the bioactivity of compounds based on their chemical structure, helping to identify promising molecules from large chemical libraries. acs.orgnih.gov

Table 2: Performance of Machine Learning Models in Predicting N-Dealkylation of Amine Pollutants
Machine Learning ModelAccuracyAUC (Area Under Curve)Reference
Random Forest (RF)77.6%0.82 mdpi.com
Gradient Boosting Decision Tree (GBDT)81.0%0.86 mdpi.com
Extreme Gradient Boosting (XGB)79.3%0.86 mdpi.com
Multi-layer Perceptron (MLP)75.9%0.80 mdpi.com
Ensemble Model86.2%Not Specified mdpi.com

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Methylsulfonylbenzylamine hydrochloride relevant to experimental handling?

  • Answer: The compound (CAS RN: 4393-16-2) has a molecular formula of C₈H₁₁NO₂S·HCl and a molecular weight of 221.70 g/mol. Its melting point ranges between 272–274°C, indicating thermal stability under standard laboratory conditions. Hydrochloride salts typically exhibit good water solubility, but hygroscopicity should be monitored during storage. For precise handling, use desiccants and inert atmospheres to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer: A general synthesis involves:

Starting Material: 4-Methylsulfonylbenzyl chloride.

Amination: React with ammonia or methylamine under controlled pH (8–10) in a polar solvent (e.g., THF or DMF) at 60–80°C for 6–12 hours.

Salt Formation: Treat the free base with hydrochloric acid in an ice-cold ethanol/water mixture to precipitate the hydrochloride salt.
Purification via recrystallization (ethanol/water) ensures high purity (>95%). This methodology aligns with protocols for structurally analogous benzylamine derivatives .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

  • Answer:

  • Purity: Reverse-phase HPLC (RP-HPLC) using a C18 column, with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard .
  • Structural Confirmation:
  • ¹H/¹³C NMR: Key signals include the methylsulfonyl group (δ ~3.0 ppm for CH₃, δ ~125–140 ppm for aromatic carbons).
  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 222.1 (free base) and [M-Cl]⁺ at m/z 185.1 .

Q. What safety protocols should be followed when handling this compound?

  • Answer:

  • PPE: Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • Spill Management: Neutralize with sodium bicarbonate and collect in approved chemical waste containers.
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists. These protocols align with OSHA standards for reactive amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amination?

  • Answer:

  • Solvent Optimization: Replace THF with DMF to enhance nucleophilicity of ammonia.
  • Catalysis: Add catalytic KI (5 mol%) to accelerate SN2 displacement in benzyl chloride amination.
  • Stoichiometry: Use a 2:1 molar ratio of ammonia to 4-methylsulfonylbenzyl chloride to minimize side reactions.
  • Temperature Control: Gradual heating (40°C → 80°C) reduces decomposition. Yield improvements from 65% to >85% have been reported for similar substrates .

Q. What strategies resolve discrepancies between computational and experimental reactivity data?

  • Answer:

Validation: Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies (e.g., Arrhenius plots).

Solvent Effects: Incorporate solvation models (e.g., COSMO-RS) to refine computational predictions.

Stereoelectronic Analysis: Use Hammett plots to correlate substituent effects (e.g., methylsulfonyl’s electron-withdrawing nature) with experimental rate constants.
For example, the methylsulfonyl group’s -I effect may reduce nucleophilic attack rates, conflicting with simplified models .

Q. How does the methylsulfonyl group influence reactivity in nucleophilic substitutions compared to other substituents?

  • Answer: The methylsulfonyl group is strongly electron-withdrawing (-I effect), which:

  • Activates Electrophilic Centers: Enhances susceptibility to nucleophilic attack at the benzyl position.
  • Reduces Basicity: The adjacent amine’s pKa decreases, altering protonation states in aqueous reactions.
    Comparative studies with methoxy (-OCH₃, electron-donating) and nitro (-NO₂, electron-withdrawing) analogs show 10–20% faster reaction rates for methylsulfonyl derivatives in SNAr reactions .

Q. What methodological considerations are critical for stability studies under varying pH and temperature?

  • Answer:

  • Experimental Design:
Condition pH Range Temperature Analysis Frequency
Accelerated1–1340°C, 60°C0, 7, 14, 30 days
Long-term4–825°C0, 3, 6, 12 months
  • Analytics: Monitor degradation via RP-HPLC (peak area %), LC-MS for byproduct identification, and Karl Fischer titration for moisture uptake. Stability thresholds should follow ICH Q1A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylsulfonylbenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylsulfonylbenzylamine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。